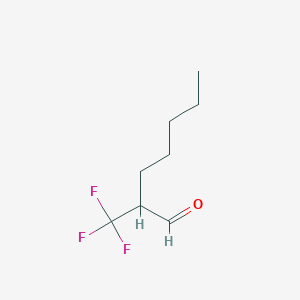![molecular formula C19H22N2 B14601881 1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole CAS No. 61055-85-4](/img/structure/B14601881.png)
1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole is a synthetic organic compound that features a naphthalene moiety attached to a hexyl chain, which is further connected to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the alkylation of imidazole with 2-(naphthalen-2-yl)hexyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(Naphthalen-2-yl)ethan-1-amine: Shares the naphthalene moiety but lacks the imidazole ring.
1-(Naphthalen-2-yl)ethan-1-one: Contains a naphthalene moiety with a ketone group instead of an imidazole ring.
Uniqueness: 1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole is unique due to its combination of a naphthalene moiety and an imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions compared to its analogs.
Propiedades
Número CAS |
61055-85-4 |
|---|---|
Fórmula molecular |
C19H22N2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-(2-naphthalen-2-ylhexyl)imidazole |
InChI |
InChI=1S/C19H22N2/c1-2-3-6-19(14-21-12-11-20-15-21)18-10-9-16-7-4-5-8-17(16)13-18/h4-5,7-13,15,19H,2-3,6,14H2,1H3 |
Clave InChI |
GBPNKXUFDOSERZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CN1C=CN=C1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


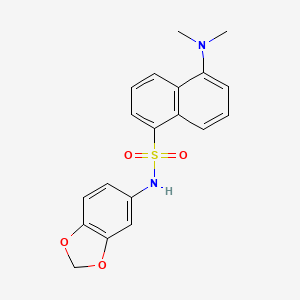
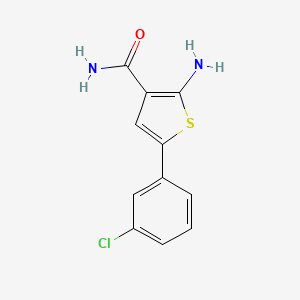

![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)
![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)
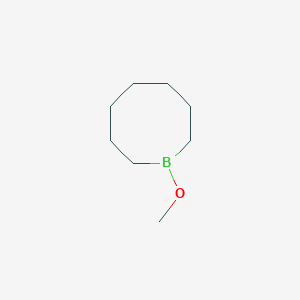
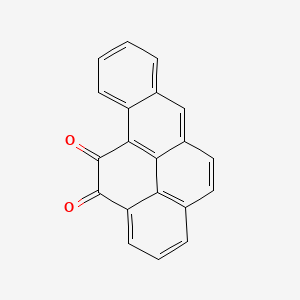
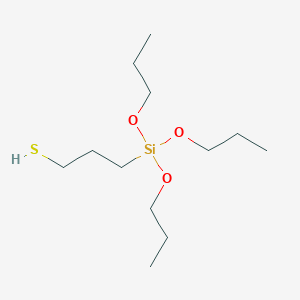
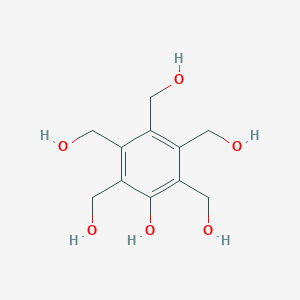
![2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]-](/img/structure/B14601857.png)
